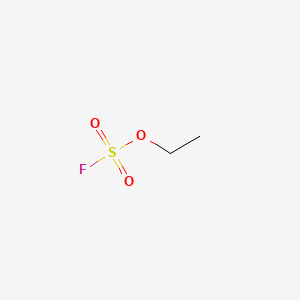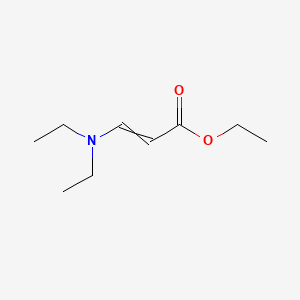
ethyl fluorosulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl fluorosulfonate, also known as this compound, is an organic compound with the chemical formula C2H5SO3F. It is a colorless liquid that is highly reactive and is used in various chemical processes. This compound is known for its strong acidity and ability to act as a powerful alkylating agent.
準備方法
Synthetic Routes and Reaction Conditions: ethyl fluorosulfonate can be synthesized through the reaction of ethanol with fluorosulfuric acid. The reaction typically occurs under controlled conditions to prevent any unwanted side reactions. The general reaction is as follows: [ \text{C2H5OH} + \text{HSO3F} \rightarrow \text{C2H5SO3F} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of fluorosulfuric acid, ethyl ester involves the use of high-purity reagents and controlled environments to ensure the purity and yield of the product. The process may involve the use of catalysts to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions: ethyl fluorosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Hydrolysis: It can hydrolyze in the presence of water to form ethanol and fluorosulfuric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Major Products:
Substitution Products: Depending on the nucleophile, the products can vary widely, including ethylated derivatives of the nucleophile.
Hydrolysis Products: The primary products of hydrolysis are ethanol and fluorosulfuric acid.
科学的研究の応用
ethyl fluorosulfonate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethylated compounds.
Biology: It can be used in the modification of biological molecules for research purposes.
Medicine: Its strong alkylating properties make it useful in the synthesis of pharmaceuticals.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of fluorosulfuric acid, ethyl ester involves its ability to act as an alkylating agent. It can transfer its ethyl group to various nucleophiles, forming new chemical bonds. This process typically involves the formation of a reactive intermediate, which then reacts with the nucleophile to form the final product.
類似化合物との比較
ethyl fluorosulfonate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Trifluoromethanesulfonic Acid, Ethyl Ester: Contains a trifluoromethyl group, making it more reactive.
Sulfuric Acid, Ethyl Ester: Lacks the fluorine atom, making it less reactive and less acidic.
Uniqueness: this compound is unique due to its strong acidity and high reactivity, which makes it a valuable reagent in various chemical processes. Its ability to act as a powerful alkylating agent sets it apart from other similar compounds.
特性
CAS番号 |
371-69-7 |
|---|---|
分子式 |
C2H5FO3S |
分子量 |
128.13 g/mol |
IUPAC名 |
fluorosulfonyloxyethane |
InChI |
InChI=1S/C2H5FO3S/c1-2-6-7(3,4)5/h2H2,1H3 |
InChIキー |
KRRYGFCJUCTWMH-UHFFFAOYSA-N |
正規SMILES |
CCOS(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-5-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B8778595.png)
![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B8778601.png)

![5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8778610.png)









![1,3-Butanedione, 4,4,4-trifluoro-1-[4-(methylthio)phenyl]-](/img/structure/B8778715.png)
